molecular formula C14H21NO4 B14289634 9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- CAS No. 125736-14-3

9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)-

Cat. No.: B14289634
CAS No.: 125736-14-3
M. Wt: 267.32 g/mol
InChI Key: HIMPEVIYFVUDQG-HCCKASOXSA-N
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Description

9-Azabicyclo(421)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- typically involves the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes . One efficient method is based on the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Azabicyclo(4.2.1)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist for these receptors, mimicking the action of acetylcholine and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azabicyclo(421)non-2-ene-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl)ester, (1R)- is unique due to its specific structural features and the potential for selective interactions with biological targets

Properties

CAS No.

125736-14-3

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

(1R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]non-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-9-5-4-6-10(12(16)17)11(15)8-7-9/h6,9,11H,4-5,7-8H2,1-3H3,(H,16,17)/t9?,11-/m1/s1

InChI Key

HIMPEVIYFVUDQG-HCCKASOXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)O

Origin of Product

United States

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